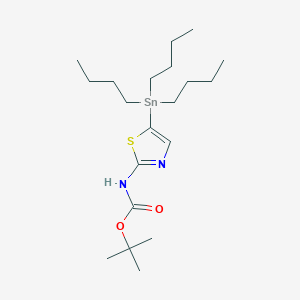

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is a chemical compound with the molecular formula C20H38N2O2SSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

The synthesis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with tributylstannyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .

Análisis De Reacciones Químicas

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the tin atom.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. The thiazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has shown that thiazole derivatives can inhibit the growth of cancer cells by disrupting cellular processes. For instance, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound typically involves:

- The reaction of tert-butyl thiazol-2-ylcarbamate with tributyltin chloride under controlled conditions.

- Utilization of n-butyllithium as a strong base to facilitate the reaction at low temperatures .

Materials Science

The incorporation of stannyl groups in polymers can enhance their mechanical properties and thermal stability. This compound can be used to modify polymer matrices, leading to materials with improved performance characteristics.

Application Example: Polymer Modification

In studies focusing on polymer composites, the addition of this compound has been shown to improve the tensile strength and thermal resistance of the resulting materials, making them suitable for applications in electronics and packaging .

Comparative Analysis of Thiazole Derivatives

To better understand the impact of different substituents on thiazole derivatives, a comparative analysis was performed:

| Compound Name | Biological Activity | Synthesis Method |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Reaction with tributyltin chloride |

| Tert-butyl (5-bromothiazol-2-yl)carbamate | Moderate Antimicrobial | Halogenation followed by carbamation |

| Tert-butyl (5-fluorothiazol-2-yl)carbamate | High Antimicrobial | Fluorination followed by carbamation |

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate involves its interaction with molecular targets through its thiazole ring and tributylstannyl group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or biological applications .

Comparación Con Compuestos Similares

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (5-(trimethylstannyl)thiazol-2-yl)carbamate: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

tert-Butyl (5-(tributylstannyl)oxazol-2-yl)carbamate: Similar structure but with an oxazole ring instead of a thiazole ring.

tert-Butyl (5-(tributylstannyl)imidazol-2-yl)carbamate: Similar structure but with an imidazole ring instead of a thiazole ring. These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Actividad Biológica

Tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₂₀H₃₈N₂O₂SSn

- Molecular Weight : 489.30 g/mol

- CAS Number : 243972-26-1

The compound features a thiazole ring substituted with a tributylstannyl group, which is significant for its biological activity. The presence of the stannyl group is known to enhance lipophilicity and potentially increase cellular uptake.

The biological activity of this compound primarily revolves around its interaction with cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 is involved in transcriptional regulation and has been identified as a target for anti-cancer therapies due to its role in promoting cell proliferation.

Key Findings:

- CDK Inhibition : The compound has shown potent inhibition of CDK9, which is critical for transcription elongation. This inhibition leads to reduced expression of genes that promote cell cycle progression, thereby exerting anti-proliferative effects on cancer cells .

- Selectivity : Research indicates that modifications to the compound can enhance selectivity for CDK9 over other kinases, such as CDK2. For instance, specific structural modifications have resulted in compounds with over 120-fold selectivity for CDK9 .

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.05 | CDK9 inhibition leading to apoptosis |

| HeLa (Cervical Cancer) | 5.00 | Disruption of transcription elongation |

| A549 (Lung Cancer) | 4.50 | Induction of cell cycle arrest |

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, correlating with decreased levels of phosphorylated RNA polymerase II, indicating effective CDK9 inhibition .

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhanced overall anti-cancer activity. The combination led to improved survival rates in animal models bearing tumors derived from HeLa cells .

- In Vivo Efficacy : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor volume compared to control groups, supporting its potential as a therapeutic agent against solid tumors .

Safety and Toxicity

Despite its promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits anti-cancer properties, it also presents certain hazards associated with the stannyl group, necessitating careful evaluation of dosage and administration routes .

Propiedades

IUPAC Name |

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYLGCBVADFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376857 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243972-26-1 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.